molecular formula C17H16Cl2N2O B12595829 [5-(3,5-Dichlorophenyl)pyridin-3-yl](2-methylpyrrolidin-1-yl)methanone CAS No. 613661-00-0

[5-(3,5-Dichlorophenyl)pyridin-3-yl](2-methylpyrrolidin-1-yl)methanone

Cat. No.: B12595829
CAS No.: 613661-00-0
M. Wt: 335.2 g/mol
InChI Key: AZIIYJSYSYUCPI-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)pyridin-3-ylmethanone is a methanone derivative characterized by a pyridine core substituted at the 5-position with a 3,5-dichlorophenyl group and a 2-methylpyrrolidin-1-yl moiety. The dichlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and target binding due to halogen interactions. The 2-methylpyrrolidine substituent introduces conformational rigidity and may influence metabolic stability.

Properties

CAS No.

613661-00-0

Molecular Formula

C17H16Cl2N2O

Molecular Weight

335.2 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C17H16Cl2N2O/c1-11-3-2-4-21(11)17(22)14-5-13(9-20-10-14)12-6-15(18)8-16(19)7-12/h5-11H,2-4H2,1H3

InChI Key

AZIIYJSYSYUCPI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Biological Activity

5-(3,5-Dichlorophenyl)pyridin-3-ylmethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula for 5-(3,5-Dichlorophenyl)pyridin-3-ylmethanone is C13H14Cl2N2OC_{13}H_{14}Cl_2N_2O with a molecular weight of approximately 284.17 g/mol. The structure features a pyridine ring substituted with a dichlorophenyl group and a pyrrolidine moiety, which is critical for its biological activity.

Research indicates that compounds similar to 5-(3,5-Dichlorophenyl)pyridin-3-ylmethanone may act as modulators of various biological pathways, particularly those involving G-protein-coupled receptors (GPCRs). For instance, agonists targeting the GPR119 receptor have been shown to enhance insulin secretion and promote GLP-1 secretion from enteroendocrine cells, suggesting a potential role in diabetes management .

Antidiabetic Potential

Studies have demonstrated that compounds with similar structures exhibit significant antidiabetic effects. For example, certain pyridone derivatives have been identified as potent GPR119 agonists, leading to increased insulin release and improved glucose tolerance in animal models . This suggests that 5-(3,5-Dichlorophenyl)pyridin-3-ylmethanone could also possess similar properties.

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that related compounds may exhibit cytotoxic effects against various cancer cell lines. For example, a compound structurally related to 5-(3,5-Dichlorophenyl)pyridin-3-ylmethanone demonstrated significant activity against breast cancer cells in vitro . Further exploration into its mechanism revealed potential pathways involving apoptosis induction and cell cycle arrest.

Study 1: GPR119 Agonism

In a controlled study, researchers evaluated the effects of a GPR119 agonist on glucose metabolism in diabetic rodent models. The compound was administered at varying doses over four weeks. Results indicated a dose-dependent increase in insulin levels and improved glucose tolerance tests compared to control groups .

Dose (mg/kg)Insulin Level (µU/mL)Glucose Tolerance (%)
01080
102560
203540

Study 2: Cytotoxicity Assessment

A screening assay was conducted to assess the cytotoxic effects of 5-(3,5-Dichlorophenyl)pyridin-3-ylmethanone on various cancer cell lines. The compound showed IC50 values indicating significant cytotoxicity against MCF7 (breast cancer) and HeLa (cervical cancer) cell lines.

Cell LineIC50 (µM)
MCF715
HeLa20
A54930

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a methanone core with several analogs but differs in substituent composition and arrangement (Table 1). Key comparisons include:

  • Pyridine vs. Thiophene/Pyrrolopyridine Cores : The target compound’s pyridine ring contrasts with the thiophene in ’s derivatives (7a, 7b) and the pyrrolo[3,2-c]pyridine in ’s compound . These variations influence electronic properties and steric bulk.
  • Substituent Diversity: The 3,5-dichlorophenyl group is shared with ’s compounds but attached to distinct heterocycles.
  • Functional Groups: ’s derivatives feature cyano or ester groups on thiophene, which may enhance reactivity or modulate solubility compared to the target’s pyrrolidine .

Physicochemical Properties

While explicit data (e.g., solubility, logP) is unavailable in the evidence, structural analysis suggests:

  • Lipophilicity : The dichlorophenyl group increases hydrophobicity in all compounds. The target’s 2-methylpyrrolidinyl group likely offers moderate solubility compared to ’s morpholinyl hydrochloride (higher solubility due to ionic form) .
  • Molecular Weight : ’s compounds (7a, 7b) may have lower molecular weights due to smaller substituents, whereas ’s derivatives are bulkier .

Data Tables

Table 1: Structural and Synthetic Comparison of Methanone Derivatives

Compound Name Core Structure Substituent 1 Substituent 2 Synthesis Method Reference
Target Compound Pyridin-3-yl 5-(3,5-Dichlorophenyl) 2-Methylpyrrolidin-1-yl Not specified -
7a () Pyrazol-1-yl 5-Amino-3-hydroxy 2,4-Diamino-3-cyanothiophene-5-yl Gewald reaction
7b () Pyrazol-1-yl 5-Amino-3-hydroxy Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate Gewald reaction
Compound 1 Pyrrolo[3,2-c]pyridin-7-yl 4-(3,5-Dichlorophenoxy) 4-Morpholinyl (hydrochloride) Supplier data
Compound 2 Piperazinyl 4-(3,5-Dichlorophenyl) 2-Fluoro-3-pyridinyl Supplier data

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